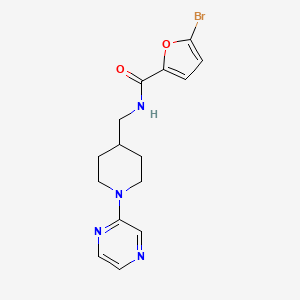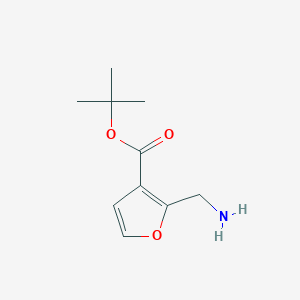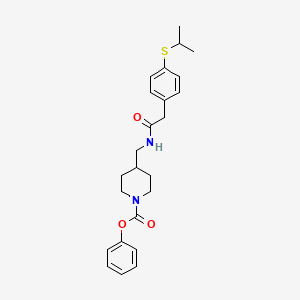![molecular formula C16H20FNO3 B2482598 N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide CAS No. 2411265-67-1](/img/structure/B2482598.png)
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a methoxyethyl group, and a but-2-ynamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to form 3-(4-fluorophenoxy)propanol.
Alkylation: The intermediate is then reacted with 2-methoxyethylamine to form N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)amine.
Ynamide Formation: The final step involves the coupling of the amine with a but-2-ynoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the ynamide moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-Fluorophenoxy)propyl]guanidine: Similar in structure but contains a guanidine group instead of an ynamide.
1-(4-(4-Fluorophenoxy)phenyl)ethanone: Contains a fluorophenoxy group but differs in the rest of the structure.
Uniqueness
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide is unique due to the presence of both a fluorophenoxy group and an ynamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-3-5-16(19)18(11-13-20-2)10-4-12-21-15-8-6-14(17)7-9-15/h6-9H,4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOXLMWYMITCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCCOC1=CC=C(C=C1)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2482515.png)




![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)


![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)





